molecular formula C20H30N4O2 B4702319 N-(1-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N-(1-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4702319
M. Wt: 358.5 g/mol
InChI Key: WLZIZSDOHXDWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic compound characterized by its unique adamantyl group, which is a tricyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantyl group, which can be synthesized from 1-bromoadamantane. The adamantyl group is then introduced into the pyrazole ring through a series of reactions involving alkylation and acylation. The final step involves the formation of the diethylamide group through a reaction with diethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ADAMANTYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of the adamantyl group with a pyrazole ring and diethylamide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-N-(1-adamantyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-24(5-2)19(26)16-9-17(23(3)22-16)18(25)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h9,13-15H,4-8,10-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZIZSDOHXDWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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